N2-[(1-[1,1'-biphenyl]-4-yl-1-methylethoxy)carbonyl]-L-asparagine
CAS No.: 18635-06-8
Cat. No.: VC21028501
Molecular Formula: C20H22N2O5
Molecular Weight: 370.4 g/mol
* For research use only. Not for human or veterinary use.
![N2-[(1-[1,1'-biphenyl]-4-yl-1-methylethoxy)carbonyl]-L-asparagine - 18635-06-8](/images/no_structure.jpg)
Specification
CAS No. | 18635-06-8 |
---|---|
Molecular Formula | C20H22N2O5 |
Molecular Weight | 370.4 g/mol |
IUPAC Name | (2S)-4-amino-4-oxo-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]butanoic acid |
Standard InChI | InChI=1S/C20H22N2O5/c1-20(2,27-19(26)22-16(18(24)25)12-17(21)23)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h3-11,16H,12H2,1-2H3,(H2,21,23)(H,22,26)(H,24,25)/t16-/m0/s1 |
Standard InChI Key | JCYLLFHJPWLHKD-INIZCTEOSA-N |
Isomeric SMILES | CC(C)(C1=CC=C(C=C1)C2=CC=CC=C2)OC(=O)N[C@@H](CC(=O)N)C(=O)O |
SMILES | CC(C)(C1=CC=C(C=C1)C2=CC=CC=C2)OC(=O)NC(CC(=O)N)C(=O)O |
Canonical SMILES | CC(C)(C1=CC=C(C=C1)C2=CC=CC=C2)OC(=O)NC(CC(=O)N)C(=O)O |
Introduction
N2-[(1-[1,1'-biphenyl]-4-yl-1-methylethoxy)carbonyl]-L-asparagine is a complex organic compound that incorporates a biphenyl moiety and an asparagine residue. This compound is of interest in various fields, including organic synthesis and pharmaceutical chemistry, due to its unique structural features and potential applications.
Synthesis and Characterization
The synthesis of N2-[(1-[1,1'-biphenyl]-4-yl-1-methylethoxy)carbonyl]-L-asparagine typically involves protecting group strategies and carbamate formation. The process may include:
-
Protecting Group Strategy: The use of protecting groups like tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) to protect the amino group of asparagine during synthesis.
-
Carbamate Formation: The reaction of the protected asparagine with a biphenyl-based chloroformate to form the carbamate linkage.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the structure and purity of the synthesized compound.
Potential Applications
N2-[(1-[1,1'-biphenyl]-4-yl-1-methylethoxy)carbonyl]-L-asparagine may have applications in:
-
Peptide Synthesis: As a protected amino acid derivative, it can be used in solid-phase peptide synthesis.
-
Pharmaceutical Intermediates: Its unique structure makes it a potential intermediate for synthesizing complex pharmaceutical compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume